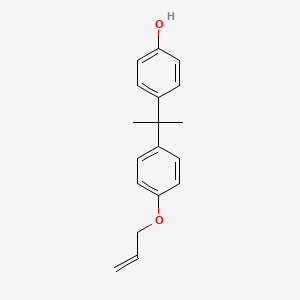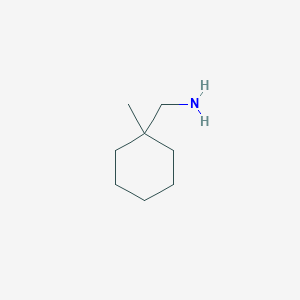
4-(1,2,4-Oxadiazol-3-yl)aniline
Vue d'ensemble
Description
“4-(1,2,4-Oxadiazol-3-yl)aniline” is a chemical compound . It is a subclass of chemical compounds and has a mass of 161.161 dalton .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been reported in several studies . For instance, a study reported the synthesis of 1,2,4-oxadiazole derivatives as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever virus infections . Another study reported the synthesis of 3-aryl-5-propyl-1,2,4,-oxadiazole .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, boiling point of 336.1±44.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 57.9±3.0 kJ/mol, flash point of 157.0±28.4 °C, and index of refraction of 1.606 .
Applications De Recherche Scientifique
Recherche en chimie agricole
4-(1,2,4-Oxadiazol-3-yl)aniline : les dérivés ont été étudiés pour leur potentiel en tant que produits chimiques agricoles. Ils présentent un large spectre d'activités biologiques qui sont cruciales dans le développement de nouveaux pesticides . Ces composés ont montré une activité nématocide modérée contre Meloidogyne incognita et une activité antifongique contre Rhizoctonia solani. Notamment, certains dérivés ont démontré de forts effets antibactériens sur Xanthomonas oryzae pv. oryzae (Xoo), qui est responsable de la brûlure bactérienne des feuilles du riz, une maladie qui peut entraîner des pertes de récoltes importantes .
Découverte de médicaments
Le cycle 1,2,4-oxadiazole, un composant structurel clé de « this compound », est reconnu pour ses propriétés bioisostériques uniques et un large spectre d'activités biologiques. Cela en fait un excellent échafaudage pour le développement de nouveaux médicaments. L'intérêt pour l'application biologique des 1,2,4-oxadiazoles a explosé, en particulier au cours des quinze dernières années, conduisant à la découverte de plusieurs médicaments contenant cette unité .
Inhibition enzymatique
En chimie médicinale, les dérivés du 1,2,4-oxadiazole sont explorés pour leur rôle d'inhibiteurs enzymatiques. Ces composés peuvent être conçus pour interagir avec des enzymes spécifiques, conduisant potentiellement au développement de nouveaux agents thérapeutiques pour les maladies où la régulation enzymatique est cruciale .
Agents antimicrobiens
La recherche a indiqué que les dérivés du 1,2,4-oxadiazole peuvent être de puissants agents antimicrobiens. La synthèse de nouveaux dérivés et leur évaluation contre diverses souches microbiennes ont constitué un domaine d'étude important, certains composés montrant des résultats prometteurs contre les agents pathogènes bactériens et fongiques .
Applications antifongiques
L'activité antifongique des dérivés du 1,2,4-oxadiazole a été évaluée contre des agents pathogènes comme Colletotrichum orbiculare, Botrytis cinerea et Rhizoctonia solani. Ces études sont cruciales pour développer de nouveaux fongicides qui peuvent aider à gérer les maladies des plantes en agriculture .
Activité antitumorale
1,3,4-Oxadiazole : les dérivés, qui sont structurellement liés aux 1,2,4-oxadiazoles, ont été étudiés pour leurs propriétés antitumorales. Alors que l'accent est mis ici sur un autre isomère, la recherche sur les dérivés d'oxadiazole, en général, met en évidence leur potentiel dans les stratégies de traitement du cancer .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with the 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . In particular, 1,2,4-oxadiazole derivatives have shown antiviral activity against Zika virus (ZIKV) and other medically important flaviviruses, including dengue, Japanese encephalitis, and classical swine fever viruses .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets to exert their anti-infective effects . For instance, a novel lead compound with a 1,2,4-oxadiazole core was found to have potent antiviral activity against ZIKV and other flaviviruses .
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds may interfere with the life cycle of the targeted pathogens, thereby inhibiting their replication and spread .
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds may inhibit the replication and spread of the targeted pathogens, thereby exerting their therapeutic effects .
Propriétés
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUZRMOXECFUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614555 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59908-70-2 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)
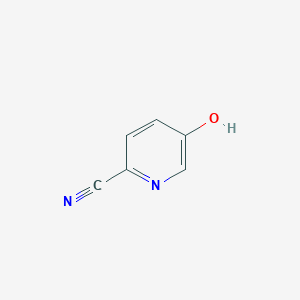
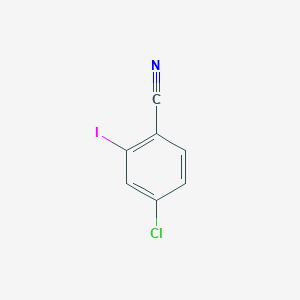

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)

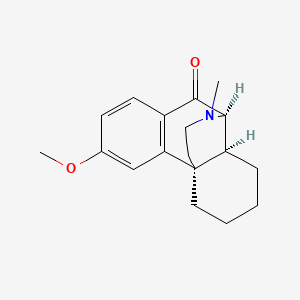
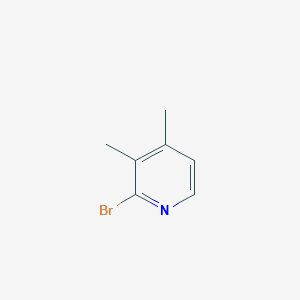
![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)


